molecular formula C8H6Cl2N2O2 B14629457 6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-28-5

6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B14629457
CAS No.: 55656-28-5
M. Wt: 233.05 g/mol
InChI Key: PJQIWAIYUNVVSC-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features both oxazole and pyridine rings

Preparation Methods

The synthesis of 6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a chloromethylated pyridine derivative with an oxazole precursor. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under mild conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one include other oxazole and pyridine derivatives. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55656-28-5

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)-5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H6Cl2N2O2/c1-4-5(10)2-6-7(11-4)12(3-9)8(13)14-6/h2H,3H2,1H3

InChI Key

PJQIWAIYUNVVSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)N(C(=O)O2)CCl)Cl

Origin of Product

United States

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